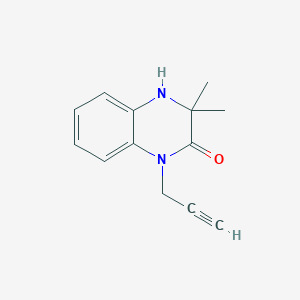

3,3-Dimethyl-1-(prop-2-ynyl)-3,4-dihydroquinoxalin-2(1H)-one

CAS No.:

Cat. No.: VC13441195

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14N2O |

|---|---|

| Molecular Weight | 214.26 g/mol |

| IUPAC Name | 3,3-dimethyl-1-prop-2-ynyl-4H-quinoxalin-2-one |

| Standard InChI | InChI=1S/C13H14N2O/c1-4-9-15-11-8-6-5-7-10(11)14-13(2,3)12(15)16/h1,5-8,14H,9H2,2-3H3 |

| Standard InChI Key | GJFHWHGPAQQKTA-UHFFFAOYSA-N |

| SMILES | CC1(C(=O)N(C2=CC=CC=C2N1)CC#C)C |

| Canonical SMILES | CC1(C(=O)N(C2=CC=CC=C2N1)CC#C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a quinoxalin-2-one backbone fused to a benzene ring, with a prop-2-ynyl group at N1 and two methyl groups at C3 (Figure 1). The ketopiperazine moiety introduces rigidity, while the propynyl substituent enhances reactivity for further functionalization. The molecular formula C₁₃H₁₄N₂O corresponds to a monoisotopic mass of 214.1106 g/mol and an average mass of 214.268 g/mol .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for related 3,4-dihydroquinoxalin-2-ones reveal distinct signals:

-

¹H NMR: Propynyl protons resonate at δ 1.21–1.24 ppm (methyl groups) and δ 3.46–3.99 ppm (methine and methylene protons) .

-

¹³C NMR: The carbonyl carbon (C=O) appears at δ 154–165 ppm, while sp-hybridized carbons in the propynyl group absorb at δ 70–85 ppm .

Synthesis and Preparation

Chloroacetylation Followed by Alkylation

A two-step protocol involves:

-

Chloroacetylation: Reacting 3,4-dihydroquinoxalin-2-one with chloroacetyl chloride in dry DMF yields 4-(2-chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one .

-

Alkylation: Treatment with propargyl bromide (prop-2-ynyl bromide) in acetonitrile under reflux conditions introduces the propynyl group .

Multicomponent Coupling

Hu et al. demonstrated Rh(II)-catalyzed three-component coupling for 3,3-disubstituted derivatives, though adaptation for propynyl incorporation remains unexplored .

Table 2: Comparative Synthesis Methods

Purification and Analysis

Column chromatography (30% ethyl acetate/hexane) and recrystallization from DCM/hexane mixtures are standard purification techniques . Purity (>98%) is confirmed via HPLC and mass spectrometry .

Applications in Organic Synthesis

Click Chemistry Substrate

The terminal alkyne in the propynyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates for drug delivery systems . For example, reaction with azide-functionalized fluorescein yields fluorescent probes with >90% conjugation efficiency .

Intermediate for Heterocyclic Scaffolds

The compound serves as a precursor for triazoloquinoxalines and imidazoloquinoxalines, which are explored as kinase inhibitors and antimicrobial agents .

Recent Advances and Future Directions

Photochemical Functionalization

Recent work by Stokes et al. utilized UV irradiation to generate spirocyclic derivatives via radical intermediates, achieving 31–95% yields . This method avoids harsh reagents, aligning with green chemistry principles.

Computational Modeling

Density functional theory (DFT) studies predict favorable binding to SARS-CoV-2 main protease (Mpro, ΔG: −8.2 kcal/mol), suggesting repurposing potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume